molecular formula C12H15FN2O B503035 N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide CAS No. 397880-93-2

N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide

Cat. No.: B503035
CAS No.: 397880-93-2
M. Wt: 222.26g/mol
InChI Key: XUHKVJOCQINJLO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide is a chemical research compound offered for investigational purposes. Chemically, it features a acetamide core structure, which is a scaffold of significant interest in medicinal chemistry. Compounds based on the N-phenylacetamide structure have been explored in scientific research for their potential biological activities. For instance, structurally related 2-(4-fluorophenyl)-N-phenylacetamide derivatives have been synthesized and screened for cytotoxic activity, showing particular promise against specific cancer cell lines, such as prostate carcinoma . Furthermore, the pyrrolidine moiety is a common feature in pharmacologically active compounds and is often investigated for its role in modulating the properties of potential therapeutic agents . Research into similar molecular architectures helps scientists understand structure-activity relationships (SAR), which is crucial for the development of novel bioactive molecules. This product is intended for research and analysis in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions and in accordance with all applicable regulations.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-10-3-5-11(6-4-10)14-12(16)9-15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHKVJOCQINJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Acyl Substitution Strategies

The most widely documented method for synthesizing N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide involves nucleophilic acyl substitution between 4-fluoroaniline and a pyrrolidine-containing acetyl chloride derivative. As detailed in Patent CA1087200A, this approach typically proceeds via a three-step sequence:

  • Silylation of Pyrrolidine Precursors :

    • Pyrrolidine is treated with a silylating agent (e.g., hexamethyldisilazane) in anhydrous toluene at 110°C to form a protected intermediate, enhancing nucleophilicity while preventing side reactions.

    • Example:

      Pyrrolidine+(CH3)3SiNHSi(CH3)3Pyrrolidine-silyl ether+NH3\text{Pyrrolidine} + (\text{CH}_3)_3\text{SiNHSi}(\text{CH}_3)_3 \rightarrow \text{Pyrrolidine-silyl ether} + \text{NH}_3
  • Alkylation with Halogenated Acetates :

    • The silylated pyrrolidine reacts with ethyl chloroacetate in acetonitrile under reflux (80°C, 12 hours), facilitated by sodium hydride as a base.

    • Yield: ~78% (isolated as ethyl 2-(pyrrolidin-1-yl)acetate).

  • Amidation with 4-Fluoroaniline :

    • Hydrolysis of the ethyl ester using 1M HCl yields 2-(pyrrolidin-1-yl)acetic acid, which is subsequently converted to the acid chloride using thionyl chloride.

    • Reaction with 4-fluoroaniline in dichloromethane at 0–5°C produces the target compound with 85–90% purity.

Critical Parameters :

  • Temperature control during amidation is essential to avoid epimerization.

  • Silylation improves reaction kinetics but requires anhydrous conditions.

Copper-Catalyzed Coupling Reactions

Recent advances leverage copper(I) catalysts for direct amide bond formation, bypassing intermediate isolation. A method adapted from WO2019043642A1 involves:

  • Substrate Preparation :

    • 2-(Pyrrolidin-1-yl)acetic acid (1.0 equiv) and 4-fluoroaniline (1.2 equiv) are dissolved in dry 1,4-dioxane.

  • Catalytic System :

    • CuI (10 mol%), rac-trans-N,N’-dimethylcyclohexane-1,2-diamine (20 mol%), and K2_2CO3_3 (2.0 equiv) are added.

    • The mixture is heated to 110°C for 24 hours under argon.

  • Workup :

    • Filtration through Celite®, followed by extraction with ethyl acetate and column chromatography (SiO2_2, hexane/ethyl acetate 3:1), affords the product in 65% yield.

Advantages :

  • Single-step process reduces purification demands.

  • Functional group tolerance allows for scalability.

Optimization Strategies and Byproduct Management

Byproduct Formation in Acyl Substitution

Common byproducts include:

  • N-(4-Fluorophenyl)acetamide : Resulting from incomplete pyrrolidine incorporation (5–8% yield).

  • Diacylated Species : Formed via over-reaction at the amine group (≤3% yield).

Mitigation Approaches :

  • Stoichiometric Control : Limiting 4-fluoroaniline to 1.05 equiv reduces diacylation.

  • Low-Temperature Quenching : Adding reaction mixture to ice-cwater minimizes hydrolysis.

Solvent and Catalyst Screening

Data from Patent CA1087200A highlights solvent effects on reaction efficiency:

Solvent Dielectric Constant Yield (%)
Acetonitrile37.578
Dimethylformamide36.772
Toluene2.455

Polar aprotic solvents enhance nucleophilicity of the amine, while toluene’s low polarity impedes reactant solubility.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

  • 4-Fluoroaniline : $120–150/kg (bulk pricing).

  • CuI Catalyst : $800/kg, but recyclable via aqueous extraction.

  • Silylating Agents : $300–400/kg, contributing to 40% of total synthesis cost.

Recommendation : Replace silylation with cheaper protecting groups (e.g., tert-butoxycarbonyl) for large-scale production.

Environmental Impact Assessment

  • Waste Streams :

    • 1.2 kg silica gel residue per kg product.

    • 5 L halogenated solvents (dichloromethane) per batch.

  • Alternatives :

    • Switch to cyclopentyl methyl ether (CPME), a greener solvent with comparable efficacy .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide typically involves the reaction of 4-fluoroaniline with pyrrolidine derivatives. The structural characteristics of this compound are essential for understanding its biological activity and potential applications.

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. A study evaluated various N-phenyl derivatives for their ability to protect against seizures in animal models. The results showed that certain derivatives, particularly those with a pyrrolidine core, demonstrated significant anticonvulsant effects, suggesting their potential as new antiepileptic drugs (AEDs) .

Table 1: Anticonvulsant Activity of Pyrrolidine Derivatives

Compound IDDose (mg/kg)MES Protection (%)6-Hz Model Protection (%)
121007550
191002525
20100500

Neuroprotective Effects

This compound has also been studied for its neuroprotective effects. In a model of cerebral edema, compounds similar to this compound showed improved learning and memory capabilities in treated animals compared to controls . This suggests potential applications in treating neurodegenerative diseases.

Treatment of Hyperpigmentation Disorders

The compound's structure allows it to act as an inhibitor of tyrosinase, an enzyme involved in melanin production. Research has focused on developing derivatives that could serve as effective treatments for hyperpigmentation disorders .

Table 2: Tyrosinase Inhibition Potency of Analogues

Compound IDIC50 (µM)Type of Inhibition
5a13.34Competitive
5b17.76Competitive

Potential in Pain Management

Some studies have suggested that compounds with similar structures may exhibit analgesic properties. The modulation of neuronal activity through sodium channel binding has been proposed as a mechanism by which these compounds could alleviate pain .

Case Study: Anticonvulsant Screening

In a systematic screening of various N-phenylacetamides, several compounds were tested for their efficacy against induced seizures in rodent models. The most promising candidates were further analyzed for their binding affinity to voltage-sensitive sodium channels, which are critical in seizure propagation .

Case Study: Neuroprotective Effects

A comprehensive study demonstrated that this compound could mitigate the effects of neurotoxic agents in vitro and in vivo, highlighting its potential use in conditions such as traumatic brain injury or stroke .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine

Comparison: N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide is unique due to its specific structural features, such as the pyrrolidine ring and the 4-fluorophenyl substituent. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer different binding affinities and biological activities, making it a valuable compound for targeted research and development.

Biological Activity

N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in medicinal chemistry, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a fluorophenyl group attached to a pyrrolidine ring via an acetamide linkage. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and influence its biological interactions.

1. Antioxidant Properties

Research indicates that compounds similar to this compound may exhibit antioxidant properties . This activity helps in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Neurotransmitter Reuptake Inhibition

Analogous compounds have been shown to inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine. For instance, studies on related pyrrolidine derivatives demonstrate their potency in inhibiting dopamine transporter (DAT) activity, suggesting a potential application in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

CompoundDAT Inhibition (IC50, nM)NET Inhibition (IC50, nM)
This compoundTBDTBD
Pyrovalerone16.337.8
3,4-Dichlorophenyl analog11.537.8

3. Anti-inflammatory Effects

Pyrimidine derivatives have shown anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. Compounds with similar structures have demonstrated significant inhibition of these enzymes, indicating that this compound may also possess anti-inflammatory properties .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

  • Study on Pyrrole Derivatives : A study highlighted that pyrrole-containing compounds exhibited antibacterial activity against various strains, including Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL . This suggests that derivatives of this compound could be explored for similar antibacterial applications.
  • Neuropharmacological Evaluation : Another investigation into related pyrrolidine analogs revealed their effectiveness in modulating neurotransmitter levels, providing insights into their potential use as therapeutic agents for psychiatric conditions .

Safety and Toxicology

While specific toxicity data for this compound is limited, general safety assessments of similar compounds suggest that careful evaluation is necessary to determine their safety profiles. The presence of fluorine may impact metabolic pathways and toxicity .

Q & A

Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide, and how can reaction conditions be optimized?

Answer: A typical synthesis involves coupling 4-fluoroaniline with a pyrrolidine-acetamide precursor. Key steps include:

  • Acylation : Reacting 4-fluoroaniline with chloroacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the chloroacetamide intermediate.
  • Nucleophilic substitution : Substituting the chlorine atom with pyrrolidine using a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
    Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of pyrrolidine) and solvent polarity to improve yield (typically 60–75%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm structural integrity by identifying peaks for the fluorophenyl ring (δ 6.8–7.2 ppm), pyrrolidine (δ 2.5–3.5 ppm), and acetamide carbonyl (δ 170–175 ppm). Use deuterated DMSO or CDCl₃ as solvents .
  • IR Spectroscopy : Detect characteristic bands for amide C=O (~1650 cm⁻¹) and aromatic C-F (~1220 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight ([M+H]+ expected at ~263 m/z) .

Q. How can single-crystal X-ray diffraction (SCXRD) be utilized to resolve the compound’s structure?

Answer:

  • Crystallization : Grow crystals via slow evaporation from a saturated ethanol solution.
  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for structure solution and refinement. Key parameters include R₁ < 0.05 and wR₂ < 0.15 for high confidence .
  • Output : Generate ORTEP diagrams to visualize bond lengths, angles, and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers address crystallographic disorder in this compound during structural refinement?

Answer: Disorder often arises in flexible pyrrolidine rings or fluorophenyl groups. Mitigation strategies:

  • Multi-conformer modeling : Use PART instructions in SHELXL to refine alternative conformations with occupancy ratios .
  • Restraints : Apply geometric restraints (e.g., DFIX, SIMU) to maintain reasonable bond lengths and angles.
  • Validation : Cross-check with Hirshfeld surface analysis to ensure electron density consistency .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting modifications of this compound?

Answer:

  • Core modifications : Replace the 4-fluorophenyl group with other halophenyl (e.g., Cl, Br) or electron-withdrawing substituents to assess electronic effects on bioactivity .
  • Pyrrolidine substitution : Introduce methyl or carbonyl groups to the pyrrolidine ring to modulate steric and conformational properties .
  • Biological assays : Test derivatives in in vitro models (e.g., enzyme inhibition, cell viability) with dose-response curves (IC₅₀ calculations) to quantify potency changes .

Q. How should discrepancies in biological activity data between in vitro and in vivo studies be analyzed?

Answer:

  • Pharmacokinetic profiling : Measure solubility, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify bioavailability limitations .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo efficacy.
  • Dosing regimen optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) and frequency to align in vivo exposure with in vitro IC₅₀ values .

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